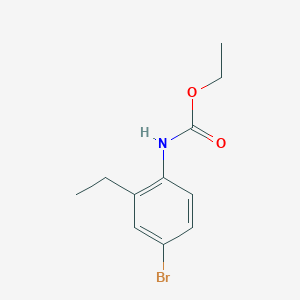

ethyl (4-bromo-2-ethylphenyl)carbamate

説明

Synthesis Analysis

Carbamates like ethyl N-[2-(hydroxyacetyl)phenyl]carbamate are synthesized through reactions involving specific functional group transformations, where key steps may include acylation, nucleophilic substitution, and reduction processes. Directed lithiation, as seen in N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showcases the complex reactions involved in introducing or modifying functional groups in carbamate molecules (Garden et al., 2007) (Smith, El‐Hiti, & Alshammari, 2013).

Molecular Structure Analysis

Carbamate compounds often exhibit interesting molecular and crystal structures. For example, variations in the crystal packing and hydrogen bonding patterns can significantly affect their physical and chemical properties. Detailed crystallographic analysis can reveal how these structures contribute to the stability and reactivity of the compounds (Kaur et al., 2012).

Chemical Reactions and Properties

The reactivity of carbamates involves various chemical reactions, such as the synthesis of ethyl 2-(4-bromomethylphenyl)propionate, indicating a pathway for modifying carbamate compounds. The reactions often explore the transformation of functional groups to achieve desired chemical structures (Shen Dong-sheng, 2005).

科学的研究の応用

Carcinogenicity and Mutagenicity Studies

Ethyl carbamate, a compound related to ethyl (4-bromo-2-ethylphenyl)carbamate, has been assessed for carcinogenicity. It's been classified as a Group 2A carcinogen, indicating it's probably carcinogenic to humans. This classification stems from its presence in alcoholic beverages and its potential formation during the fermentation process (Baan et al., 2007). However, research on specific ethyl carbamates like ethyl-4-bromophenyl-carbamate has shown no mutagenic activity, suggesting these compounds might not pose a significant risk of cancer in mammals (Prado-Ochoa et al., 2020).

Environmental and Ecotoxicological Impact

The ecotoxicological effects of ethyl carbamates have been investigated, particularly their impact on non-target species like the honey bee (Apis mellifera) and earthworms (Eisenia foetida). These studies are crucial for understanding the environmental safety of these compounds. For instance, ethyl carbamates have been shown to be relatively non-toxic to honey bees, indicating low ecotoxic risk (Iturbe-Requena et al., 2020). Conversely, they exhibited high toxicity to earthworms, posing concerns regarding soil health and ecosystem balance (Iturbe-Requena et al., 2019).

Mitigation Strategies and Analytical Methods

Efforts to mitigate ethyl carbamate's formation in food and beverages have led to the development of various strategies. These include optimizing fermentation processes and employing physical, chemical, and enzymatic methods to reduce precursor compounds that lead to ethyl carbamate formation (Zhao et al., 2013). Analytical chemistry plays a vital role in detecting and quantifying ethyl carbamate, with techniques such as surface-enhanced Raman scattering (SERS) offering promising avenues for rapid and sensitive detection in alcoholic beverages (Yang et al., 2013).

特性

IUPAC Name |

ethyl N-(4-bromo-2-ethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-8-7-9(12)5-6-10(8)13-11(14)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBXWMZLUZFFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-bromo-2-ethylphenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylamide](/img/structure/B4631398.png)

![N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4631399.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)

![2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4631434.png)

![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate](/img/structure/B4631453.png)

![dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)

![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)